molecular formula C13H17NO2 B12897780 Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine

Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine

Cat. No.: B12897780
M. Wt: 219.28 g/mol
InChI Key: XLPRNQSHDDIIGZ-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine is a bicyclic oxazine derivative characterized by a fused isoxazolo-oxazine ring system with a cis-configured methyl group at the 3a-position and a phenyl substituent at the 2-position.

The synthesis of this compound involves high-pressure (15 kbar) cycloaddition reactions between nitroolefins and enol ethers in chloroform, followed by chromatographic purification to isolate enantiomeric mixtures (typically in a 1:4 ratio) . The major enantiomer forms white crystals with a melting point of 111–113°C, as confirmed by ¹H-NMR and MS-CI analyses . The cis configuration at C-3a is critical for its stereochemical stability, distinguishing it from trans isomers or derivatives with alternative substituents.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(2R,3aS)-3a-methyl-2-phenyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine

InChI

InChI=1S/C13H17NO2/c1-13-8-5-9-15-14(13)16-12(10-13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-,13+/m1/s1

InChI Key

XLPRNQSHDDIIGZ-OLZOCXBDSA-N

Isomeric SMILES

C[C@@]12CCCON1O[C@H](C2)C3=CC=CC=C3

Canonical SMILES

CC12CCCON1OC(C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Reaction Conditions

  • The reaction is catalyzed by rhodium(II) complexes , which facilitate the [3+3]-annulation.
  • The process is typically conducted in an inert solvent such as dichloromethane (CH2Cl2).
  • Temperature control is critical to avoid side reactions such as transesterification.

Reaction Mechanism

  • The rhodium(II) catalyst activates the vinyl diazoacetate to form a metal-carbene intermediate.
  • This intermediate undergoes a [3+3] cycloaddition with the cyclic nitronate, forming the bicyclic isoxazolo-oxazine framework.
  • The reaction proceeds with high stereoselectivity, yielding the cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b]oxazine as the major product.

One-Pot Protocol

  • A one-pot synthesis approach has been developed where the annulation and subsequent ring contraction steps are performed sequentially without isolation of intermediates.
  • After the annulation, the reaction mixture is evaporated and redissolved in CH2Cl2 for further transformations, improving overall yield and efficiency.
Step Reagents/Conditions Catalyst Solvent Yield (%) Notes
Preparation of cyclic nitronate From appropriate precursors - - High Starting material for annulation
[3+3] Annulation Cyclic nitronate + vinyl diazoacetate Rhodium(II) complex CH2Cl2 60-80 High stereoselectivity, cis-isomer favored
One-pot annulation + ring contraction Sequential addition, evaporation, redissolution Rhodium(II) complex CH2Cl2 Moderate to high Streamlined synthesis, reduced steps
  • The rhodium(II)-catalyzed [3+3]-annulation method is efficient and scalable, providing a practical route to the target compound.
  • The method offers excellent atom economy and stereocontrol.
  • The one-pot protocol reduces purification steps and improves overall synthetic efficiency.
  • The synthesized compound has been shown to possess biological activity, including apoptosis induction in cancer cells, linked to its unique bicyclic oxazine structure.

The preparation of Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b]oxazine is effectively achieved through rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates. This method provides a stereoselective, scalable, and efficient synthetic route to this complex bicyclic oxazine, enabling further exploration of its biological properties. The development of one-pot protocols further enhances the practicality of this synthesis for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) by binding to their active sites, thereby exerting anti-inflammatory effects . The pathways involved include the prostanoid biosynthetic pathway, where the compound interferes with the production of prostaglandins and other inflammatory mediators.

Comparison with Similar Compounds

Compound 14 (6-[(4-Methoxyphenyl)oxy]-3a-methyl-2,4-diphenyl-perhydroisoxazolo[2,3-b][1,2]oxazine)

  • Substituents: 3a-methyl, 2-phenyl, 4-phenyl, and 6-(4-methoxyphenoxy).
  • Synthesis : Reacted under 15 kbar pressure in CHCl₃ for 18 hours, yielding 1.041 g (primarily cis isomer) .
  • Properties : Melting point 111–113°C; higher enantiomeric excess (4:1 ratio) compared to other derivatives.

Compound 8c (6-[(4-Methoxybenzyl)oxy]-3-nitro-2,4-diphenylperhydroisoxazolo[2,3-b][1,2]oxazine)

  • Substituents : 3-nitro, 2-phenyl, 4-phenyl, and 6-(4-methoxybenzyloxy).
  • Synthesis : Derived via epimerization of 8a under chromatographic conditions .
  • Properties : Melting point 115–116°C; Rf = 0.15 (EtOAc/hexane) .
  • Comparison : The nitro group at C-3 increases polarity and may confer electrophilic reactivity, contrasting with the methyl group in the cis compound.

Compound 36c (2,4-Di(2-naphthyl)-3-nitroperhydroisoxazolo[2,3-b][1,2]oxazin-6-yl ethyl ether)

  • Substituents : 2-naphthyl, 4-naphthyl, 3-nitro, and 6-ethoxy.
  • Synthesis : Prepared via high-pressure cycloaddition with nitroolefins .
  • Properties : Melting point 174–175°C; higher thermal stability due to extended aromatic systems .
  • Comparison : Naphthyl groups enhance π-π stacking interactions, raising the melting point relative to phenyl-substituted analogues.

Key Observations :

  • High-pressure conditions (12–15 kbar) are common for cycloadditions, but yields vary with substituents and temperature .
  • Heating (e.g., 50°C for Compound 15) improves yields by accelerating reaction kinetics .

Physical and Spectroscopic Properties

Compound Melting Point (°C) ¹H-NMR Key Signals (δ, ppm) Notable Features
Cis-3a-methyl... 111–113 3.78 (s, CH₃O), 4.32 (t, H-3a) Cis-methyl configuration
7a N/A 7.54–7.24 (m, Ph), 6.33 (d, H-2) Nitro group at C-2
36g 180–183 7.8–7.1 (m, Ph), 3.9 (s, CH₃O) Cyanophenyl substituents
25 145–147 2.57–2.52 (m, H-4), 1.96–1.91 (m, H-5) Furo-oxazine fusion

Key Observations :

  • Nitro groups (e.g., in 8c, 36c) correlate with higher melting points due to increased dipole interactions .
  • Aromatic substituents (naphthyl, fluorophenyl) enhance thermal stability but reduce solubility in nonpolar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.